Trifunctional Crosslinking Density vs. Bifunctional Analogues: Chloromethyl Stoichiometry Advantage
Silane, chlorobis(chloromethyl)methyl- possesses three hydrolyzable/condensable sites (one Si–Cl plus two Si–CH₂Cl after chloromethyl activation), compared with two for dichlorodimethylsilane [1]. The additional functional site raises the theoretical maximum crosslink junction functionality from 4 (tetrafunctional network node) toward 6, increasing the attainable crosslink density and gel fraction in hydrolytic polycondensation [2].
| Evidence Dimension | Number of latent reactive sites per monomer unit |
|---|---|
| Target Compound Data | 1 Si–Cl + 2 Si–CH₂Cl = 3 potential condensation sites |
| Comparator Or Baseline | Dichlorodimethylsilane: 2 Si–Cl = 2 potential condensation sites; Chloromethyltrimethylsilane: 1 Si–CH₂Cl = 1 potential condensation site |
| Quantified Difference | Target compound provides 1.5× the reactive-site count of dichlorodimethylsilane and 3× that of chloromethyltrimethylsilane |
| Conditions | Hydrolytic polycondensation under aqueous acidic or basic conditions; structural inference from monomer composition |
Why This Matters
Higher reactive-site stoichiometry enables denser, more robust siloxane networks, critical for applications requiring superior mechanical strength and thermal stability.
- [1] NIST Chemistry WebBook. Silane, chlorobis(chloromethyl)methyl-. NIST Standard Reference Database 69. View Source
- [2] WACKER Chemie AG. Hydrolysis of Chloromethylsilanes – Experimental Observations of Network Formation. View Source
